

Understanding Dodemorph Acetate & FRAC Code 5

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Compound Focus: Dodemorph acetate

CAS No.: 31717-87-0

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What is the basic profile of dodemorph acetate?

Dodemorph acetate is a morpholine fungicide used for its protective and curative action against fungal diseases, primarily powdery mildews, on ornamentals like roses [1].

- **Mode of Action:** It belongs to **FRAC Code 5**, which signifies that it inhibits sterol biosynthesis in fungal membranes. Specifically, morpholines target two steps in the ergosterol synthesis pathway: the reduction of $\Delta 14-15$ bonds and the isomerization of $\Delta 8$ to $\Delta 7$ bonds [2] [1].
- **Chemical and Physical Properties:** The following table summarizes key data for the compound.

Property	Value
IUPAC Name	4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
Molecular Formula	$C_{20}H_{39}NO_3$ [1]
Mode of Action	Sterol biosynthesis inhibitor (SBI), FRAC Code 5 [2] [1]
Water Solubility (at 20°C)	746 mg/L (moderate) [1]
Log P (at 20°C)	4.23 (high) [1]
Vapour Pressure (at 20°C)	12 mPa (Highly volatile) [1]

Property	Value
Soil DT ₅₀ (typical)	41 days (Moderately persistent) [2]

Resistance Mechanisms & Experimental Guidance

Resistance to sterol biosynthesis inhibitors like **dodemorph acetate** can develop through several mechanisms. While direct studies on dodemorph-resistant strains are limited in the provided search results, the following general principles and experimental approaches are applicable.

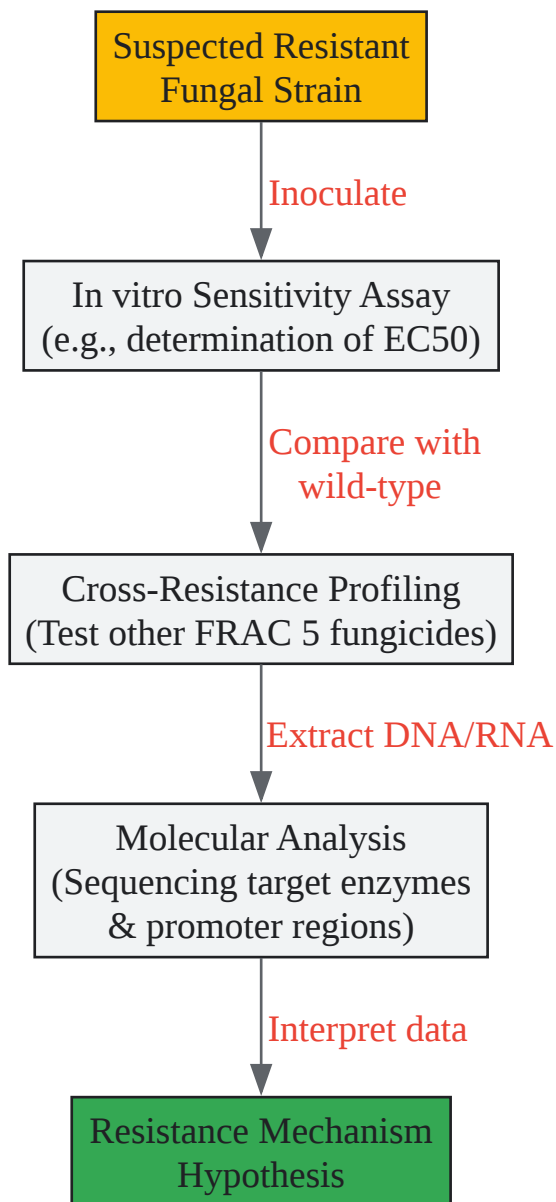
1. What are the common resistance mechanisms for FRAC Code 5 fungicides?

The provided literature does not detail specific resistance cases for dodemorph. However, based on the general mode of action, the primary mechanisms are:

- **Target-Site Mutations:** Point mutations in the genes encoding the target enzymes, sterol C14-reductase and sterol $\Delta 8$ - $\Delta 7$ isomerase, can reduce the binding affinity of the fungicide.
- **Overexpression of Target Enzymes:** The fungus may upregulate the expression of the target enzymes, effectively diluting the effect of the inhibitor.
- **Enhanced Efflux or Detoxification:** Upregulation of efflux transporters (like ABC or MFS transporters) can pump the fungicide out of the cell. Alternatively, the fungus may enhance its ability to detoxify the compound [3].

2. How can I confirm and characterize resistance in the lab?

Here is a proposed experimental workflow to diagnose and investigate resistance.



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Detailed Protocols:

- **In vitro Sensitivity Assay:**

- **Purpose:** To quantitatively measure the resistance level.
- **Method:** Prepare a series of agar plates containing **dodemorph acetate** at a range of concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). Inoculate each plate with a standardized mycelial plug or spore suspension of the test isolate and a known sensitive reference isolate. Incubate at the optimal temperature for the fungus.

- **Data Analysis:** Measure the radial growth (for mycelium) or assess spore germination inhibition after a set period. The effective concentration that inhibits growth by 50% (EC50) can be calculated. A significant increase in the EC50 value of the test isolate compared to the sensitive one indicates resistance [2].
- **Molecular Analysis:**
 - **Purpose:** To identify genetic changes responsible for resistance.
 - **Method:** Extract genomic DNA from both resistant and sensitive fungal strains. Use PCR to amplify the genes encoding the target enzymes (e.g., *ERG24* for C14-reductase, *ERG2* for $\Delta 8$ - $\Delta 7$ isomerase). Sequence the amplified products and compare them to known sensitive sequences to identify mutations.
 - **Further Investigation:** Perform quantitative PCR (qPCR) to check for overexpression of these target genes in the resistant strain under fungicide pressure [3].

Frequently Asked Questions

Is dodemorph acetate approved for use in the European Union? Yes, according to the latest data, **dodemorph acetate** is approved under EC Regulation 1107/2009, with an expiry date for inclusion listed as October 31, 2026 [1].

What is the difference between dodemorph and dodemorph acetate? Dodemorph is the active substance in its freebase form. **Dodemorph acetate** is a salt form of dodemorph, where acetic acid is added. This formulation can improve the compound's stability, solubility, and handling properties for commercial use [2] [1].

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References

1. Dodemorph acetate (Ref: BAS 238F) - AERU [sitem.herts.ac.uk]
2. Dodemorph - AERU - University of Hertfordshire [sitem.herts.ac.uk]

3. The induction of HAD-like phosphatases by multiple ... [pubmed.ncbi.nlm.nih.gov]

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